Harmaline Demonstrates Superior MAO-A Selectivity (10,000-fold) vs. Other β-Carbolines
Harmaline exhibits an exceptionally high selectivity for inhibiting monoamine oxidase A (MAO-A) over MAO-B. In comparative studies, harmaline is 10,000 times more potent as an inhibitor of MAO-A than MAO-B [1]. This stands in stark contrast to other β-carboline analogs: tetrahydro-β-carboline and harmane exhibit only a 10-fold difference in potency between the two isoforms [1]. This makes harmaline a uniquely precise tool for studying MAO-A-mediated pathways.
| Evidence Dimension | MAO-A vs. MAO-B inhibition selectivity (fold difference) |
|---|---|
| Target Compound Data | 10,000-fold more potent inhibitor of MAO-A than MAO-B |
| Comparator Or Baseline | Tetrahydro-β-carboline and harmane: ~10-fold more potent for MAO-A |
| Quantified Difference | Selectivity of harmaline is approximately 1,000-fold greater than that of comparators |
| Conditions | In vitro assay using human and rat MAO A and B; substrates: 5-hydroxytryptamine (MAO-A) and phenylethylamine (MAO-B) at Km concentrations. |
Why This Matters
This extreme selectivity makes harmaline the reagent of choice for experiments requiring exclusive MAO-A inhibition, minimizing confounding off-target effects on MAO-B that would occur with less selective analogs.
- [1] Buckland PR, et al. β-Carbolines as selective monoamine oxidase inhibitors: in vivo implications. J Neural Transm. 1982;54(3-4):183-197. View Source
